molecular formula C12H10O2S B1341833 2-[4-(Thiophen-2-yl)phenyl]acetic acid

2-[4-(Thiophen-2-yl)phenyl]acetic acid

Cat. No.: B1341833
M. Wt: 218.27 g/mol
InChI Key: VEHXUZFCBGMKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Thiophen-2-yl)phenyl]acetic acid is a heterocyclic acetic acid derivative characterized by a thiophene ring linked to a phenyl group, which is further connected to an acetic acid moiety via a methylene bridge. This structure combines aromatic and heterocyclic elements, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(4-thiophen-2-ylphenyl)acetic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7H,8H2,(H,13,14)

InChI Key

VEHXUZFCBGMKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features
  • 2-Thienylacetic Acid (Thiophene-2-acetic Acid) : Features a thiophene ring directly bonded to the acetic acid group. Lacks the intermediate phenyl group present in the target compound, leading to differences in steric bulk and electronic effects .
  • 2-Fluoro-2-(thiophen-2-yl)acetic Acid: Contains a fluorine atom on the α-carbon of the acetic acid chain, enhancing electronegativity and altering acidity compared to the non-fluorinated target compound .
  • (E)-2-(2-(3-Oxo-3-(Thiophen-2-yl)prop-1-enyl)phenoxy)acetic Acid: A chalcone derivative with a propenyl linker between the thiophene and phenoxyacetic acid groups. The conjugated system here enables distinct electronic interactions compared to the phenyl spacer in the target compound .
  • 2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic Acid : Incorporates a thiazole ring instead of a phenyl group, introducing additional nitrogen and sulfur atoms that influence solubility and bioactivity .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Predicted pKa
2-[4-(Thiophen-2-yl)phenyl]acetic Acid (Inferred) ~242.3 Not reported Likely soluble in polar organic solvents ~3.8–4.2
2-Thienylacetic Acid 142.18 63–67 Hot water, oxygenated solvents ~3.88
2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic Acid 225.29 Not reported Moderate in DMSO, chloroform 3.88
2-[(4-Fluorophenyl)thio]acetic Acid 186.2 Not reported Soluble in methanol, ether ~2.5–3.0

Key Observations :

  • The phenyl spacer in the target compound increases molecular weight and hydrophobicity compared to 2-thienylacetic acid.
  • Fluorinated analogs (e.g., 2-fluoro-2-(thiophen-2-yl)acetic acid) exhibit lower pKa values due to electron-withdrawing effects .

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